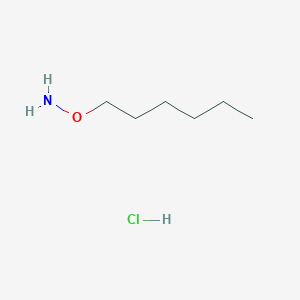
O-Hexylhydroxylamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Hexylhydroxylamine Hydrochloride is a chemical compound with the molecular formula C6H15NO·HCl. It is a derivative of hydroxylamine where the hydrogen atom is replaced by a hexyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: O-Hexylhydroxylamine Hydrochloride can be synthesized through several methods. One common approach involves the reaction of hexylamine with hydroxylamine hydrochloride under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a highly pure form .
Análisis De Reacciones Químicas
Types of Reactions: O-Hexylhydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes.
Reduction: It can be reduced to primary amines.
Substitution: It participates in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides.
Major Products Formed:
Oximes: Formed through oxidation.
Primary Amines: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
O-Hexylhydroxylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of oximes and other derivatives.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and as a stabilizer in polymer chemistry .
Mecanismo De Acción
The mechanism of action of O-Hexylhydroxylamine Hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. It targets specific molecular pathways, such as the formation of oximes through nucleophilic addition to carbonyl compounds. This compound’s reactivity is influenced by the presence of the hexyl group, which enhances its nucleophilicity and stability .
Comparación Con Compuestos Similares
O-Benzoylhydroxylamine: Known for its use in electrophilic amination reactions.
O-Methylhydroxylamine: Used in the synthesis of pharmaceuticals and agrochemicals.
Hydroxylamine-O-sulfonic acid: Employed as an aminating agent in organic synthesis .
Uniqueness: O-Hexylhydroxylamine Hydrochloride stands out due to its enhanced nucleophilicity and stability, making it a valuable reagent in various chemical reactions. Its hexyl group provides unique properties that differentiate it from other hydroxylamine derivatives .
Actividad Biológica
O-Hexylhydroxylamine hydrochloride is a compound of interest within medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.
Overview of Hydroxylamines
Hydroxylamines, including O-hexylhydroxylamine, are derivatives of hydroxylamine (NH₂OH) that have garnered attention for their diverse biological activities. Hydroxylamines are known to function as reducing agents and can be involved in various biochemical pathways, including the nitrification process in bacteria and as intermediates in drug metabolism .
-
Antitumor Activity :
- Hydroxylamines have been studied for their ability to inhibit enzymes involved in tumor progression. For example, O-benzylhydroxylamine has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), a target for cancer therapy. Structural modifications can enhance the potency and selectivity of these compounds against cancer cells .
- Antimicrobial Properties :
- Cytotoxic Effects :
Study 1: Inhibition of IDO1
In a study focusing on the inhibition of IDO1 by hydroxylamine derivatives, O-benzylhydroxylamine was highlighted for its sub-micromolar potency. The study indicated that structural modifications could lead to enhanced ligand efficiency and reduced toxicity profiles, which may also apply to O-hexylhydroxylamine .
Study 2: Antimicrobial Activity
A comparative study on various hydroxylamine derivatives revealed that some compounds exhibited minimum inhibitory concentrations (MICs) below 60 μg/mL against Staphylococcus aureus. This suggests a potential for this compound in developing new antimicrobial agents .
Table 1: Biological Activities of Hydroxylamine Derivatives
Propiedades
Fórmula molecular |
C6H16ClNO |
|---|---|
Peso molecular |
153.65 g/mol |
Nombre IUPAC |
O-hexylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-2-3-4-5-6-8-7;/h2-7H2,1H3;1H |
Clave InChI |
RUMYSLNKNKBRJJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCON.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















